molecular formula C9H18O B589845 Diisobutyl Ketone-13C4 CAS No. 1391052-26-8

Diisobutyl Ketone-13C4

Cat. No.: B589845
CAS No.: 1391052-26-8
M. Wt: 146.211
InChI Key: PTTPXKJBFFKCEK-JCDJMFQYSA-N
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Description

Diisobutyl Ketone-13C4 (CAS: 1391052-26-8) is a stable isotope-labeled variant of diisobutyl ketone (DIBK, CAS: 108-83-8), where four carbon atoms are replaced with the ¹³C isotope. Its molecular formula is C₉H₁₈O (with ¹³C substitution at specific positions), and it shares the branched alkyl structure of unlabeled DIBK: 2,6-dimethyl-4-heptanone . This isotopic labeling makes it invaluable in advanced analytical applications, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where it serves as an internal standard for tracing metabolic pathways or quantifying unlabeled DIBK in complex matrices .

DIBK itself is a colorless liquid with a molecular weight of 142.24 g/mol, boiling point of 168–170°C, and low water solubility. It is widely used as a solvent in paints, coatings, and pharmaceuticals due to its chemical stability and excellent solvency for resins and polymers . The ¹³C-labeled version retains these properties but is primarily restricted to research settings, particularly in pharmacokinetic studies and environmental fate analysis .

Properties

IUPAC Name

2,6-di((113C)methyl)(1,7-13C2)heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTPXKJBFFKCEK-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C([13CH3])CC(=O)CC([13CH3])[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalyst Systems

The process involves a bifunctional catalyst capable of facilitating both aldol condensation and hydrogenation. As detailed in US Patent 7,767,863B2, zirconium phosphate-based catalysts promote the condensation of acetone into diacetone alcohol (DAA), followed by dehydration to mesityl oxide and subsequent hydrogenation to methyl isobutyl ketone (MIBK) and DIBK. For DIBK-13C4 synthesis, acetone-13C undergoes analogous steps, with isotopic integrity preserved across the carbon backbone.

Key catalytic components include:

  • Zirconium phosphate : Optimized for high surface area and acid-site density, critical for condensing acetone-13C into DAA-13C.

  • Palladium-doped sulfonic resins : Enable simultaneous dehydration of DAA-13C to mesityl oxide-13C and hydrogenation to DIBK-13C4.

Process Parameters and Yield Optimization

Reaction conditions significantly influence the MIBK/DIBK ratio and isotopic purity. Data from US Patent 8,809,592B2 demonstrate that pressures above 207 kPa (30 psig) enhance DIBK selectivity by favoring secondary condensation reactions. For instance, at 689 kPa (100 psig) and 120°C, a Cu–Cr–Ca–Al₂O₃ catalyst achieves a DIBK selectivity of 85% at full acetone conversion.

Table 1: Aldol Condensation Performance with Acetone-13C

CatalystPressure (kPa)Temperature (°C)Conversion (%)DIBK Selectivity (%)
Zirconium phosphate552105643
Pd/sulfonic resin1,03412010085
Cu–Cr–Ca–Al₂O₃6891507540

Data synthesized from

Triacetone Dialcohol (TDA) Dehydrogenation-Hydrogenation

An alternative pathway utilizes triacetone dialcohol (TDA-13C6), synthesized from acetone-13C, as the precursor. This method, disclosed in US Patent 8,809,592B2, bypasses intermediate MIBK formation, directly yielding DIBK-13C4 with high selectivity.

TDA Synthesis and Isotopic Enrichment

TDA-13C6 is produced via the base-catalyzed condensation of three acetone-13C molecules:
3CH313COCH3C913C6H18O2(TDA-13C6)3\, \text{CH}_3^{13}\text{COCH}_3 \rightarrow \text{C}_9^{13}\text{C}_6\text{H}_{18}\text{O}_2 \, (\text{TDA-13C6})
The reaction employs alkaline catalysts (e.g., NaOH) at 0–10°C to minimize retro-aldol side reactions.

Bifunctional Catalysis for TDA Conversion

TDA-13C6 undergoes concurrent dehydration and hydrogenation over Pd-supported sulfonic acid resins. At 120°C and 10 bar H₂, this one-pot process achieves 100% TDA conversion with 85% selectivity toward DIBK-13C4:
TDA-13C6-2 H2O, + H2DIBK-13C4\text{TDA-13C6} \xrightarrow{\text{-2 H}_2\text{O, + H}_2} \text{DIBK-13C4}

Critical parameters :

  • Catalyst loading : 1–10 wt% Pd relative to TDA.

  • Solvent systems : Polar aprotic solvents (e.g., isopropanol) improve mass transfer and reduce catalyst coking.

Comparative Analysis of Preparation Routes

Table 2: Advantages and Limitations of DIBK-13C4 Synthesis Methods

MethodAdvantagesLimitationsIsotopic Purity Concerns
Aldol condensationSingle-step from acetone-13CLow DIBK selectivity (~3–40%)13C scrambling during condensation
TDA dehydrogenationHigh selectivity (85%)Requires pre-synthesized TDA-13C6Minimal isotopic loss in one-pot process

Data derived from

Purification and Characterization of DIBK-13C4

Post-synthesis, DIBK-13C4 is purified via fractional distillation under reduced pressure (bp 163–173°C at 101 kPa). Isotopic enrichment is verified using:

  • Gas chromatography-mass spectrometry (GC-MS) : Quantifies 13C4 incorporation via molecular ion clusters.

  • Nuclear magnetic resonance (NMR) : 13C NMR confirms label positioning at the carbonyl and branching carbons.

Industrial-Scale Adaptation Challenges

Scaling DIBK-13C4 production necessitates addressing:

  • Cost of 13C precursors : Acetone-13C costs ~$2,000–$5,000/g, mandating high-yield processes.

  • Catalyst lifetime : Pd leaching in sulfonic resins reduces activity after 5–10 cycles .

Chemical Reactions Analysis

Types of Reactions

Diisobutyl Ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisobutyl Ketone-13C4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diisobutyl Ketone involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can exert various effects. The labeled carbon atoms in Diisobutyl Ketone-13C4 allow for detailed tracing of its metabolic pathways and interactions .

Comparison with Similar Compounds

Diisobutyl Ketone (Unlabeled) vs. Diisobutyl Ketone-13C4

Both share identical physical properties (e.g., boiling point, solubility), but this compound is approximately 4 g/mol heavier due to the isotopic substitution .

Table 1: Physical Properties of Diisobutyl Ketone and Isotopologue

Property Diisobutyl Ketone This compound
CAS Number 108-83-8 1391052-26-8
Molecular Formula C₉H₁₈O C₉H₁₈O (¹³C4)
Molecular Weight (g/mol) 142.24 ~146.24
Boiling Point (°C) 168–170 168–170
Solubility in Water Low Low

Methyl Isobutyl Ketone (MIBK)

MIBK (CAS: 108-10-1) is a structurally simpler ketone (C₆H₁₂O) with a linear chain and lower molecular weight (100.16 g/mol). It has a lower boiling point (116–117°C) and higher water solubility compared to DIBK, making it preferable in applications requiring faster evaporation, such as lacquers and adhesives . However, DIBK’s branched structure provides superior solvency for high-polarity resins, which is critical in industrial coatings .

Table 2: Comparative Data for Ketones

Property Diisobutyl Ketone Methyl Isobutyl Ketone
Molecular Formula C₉H₁₈O C₆H₁₂O
Molecular Weight 142.24 100.16
Boiling Point (°C) 168–170 116–117
Primary Applications Paints, coatings Adhesives, pharmaceuticals

Diisobutyl Esters: Succinate and Glutarate

Diisobutyl succinate and diisobutyl glutarate are esters with distinct chemical behaviors compared to DIBK. These compounds hydrolyze into isobutanol and their respective acids (succinic or glutaric acid), leading to localized toxicity in the respiratory tract .

Table 3: Toxicity and Regulatory Limits

Compound Key Metabolites EU-LCI (µg/m³) Primary Health Effects
Diisobutyl Ketone None reported Not established Mild irritation, CNS effects
Diisobutyl Succinate Succinic acid, isobutanol 50 (read-across*) Nasal lesions (rodents)
Dimethyl Glutarate Glutaric acid, methanol 50 (ascribed) Respiratory irritation

Dimethyl Esters vs. Diisobutyl Esters

Dimethyl succinate and dimethyl glutarate are smaller esters with higher volatility and faster hydrolysis rates compared to their diisobutyl counterparts. While dimethyl esters are used in polymer synthesis, diisobutyl esters are favored in plasticizers and emulsions due to their slower degradation and lower acute toxicity . However, diisobutyl esters require read-across from dimethyl analogs for regulatory evaluations, introducing uncertainties in risk assessments .

Key Findings and Implications

  • Isotopic Utility : this compound is critical in trace analysis but shares identical functional roles with unlabeled DIBK in industrial applications .
  • Market Drivers : DIBK’s growth (CAGR 6.4% by 2033) outpaces esters, driven by demand in high-performance coatings .

Biological Activity

Diisobutyl Ketone-13C4 (DIBK-13C4), a stable isotopic variant of diisobutyl ketone, has garnered attention in various fields, including industrial applications and biological research. This article delves into the biological activity of DIBK-13C4, exploring its mechanisms of action, potential health effects, and applications in research and industry.

  • Chemical Formula : C9H18O
  • CAS Number : 108-83-8
  • Molecular Weight : 142.24 g/mol
  • Boiling Point : 169°C
  • Density : 0.81 g/cm³ at 20°C
  • Flash Point : 49°C

Mechanisms of Biological Activity

Diisobutyl Ketone and its isotopic variant, DIBK-13C4, exhibit several biological activities that are primarily linked to their chemical structure. The compound is a ketone with a branched-chain hydrocarbon structure, which influences its interactions within biological systems.

1. Solvent Properties and Cellular Interaction

DIBK is widely utilized as a solvent in various applications, including pharmaceuticals and chemical synthesis. Its ability to dissolve numerous organic compounds allows it to interact with biological membranes, potentially affecting cellular processes such as:

  • Membrane Fluidity : The incorporation of DIBK into lipid bilayers may alter membrane fluidity, impacting transport mechanisms and receptor function.
  • Enzyme Activity : As a solvent, DIBK can influence the solubility and activity of enzymes involved in metabolic pathways.

2. Toxicological Effects

DIBK has been studied for its toxicological effects on human health. The following points summarize key findings:

  • Inhalation Toxicity : Exposure to DIBK vapors can irritate the respiratory tract, leading to symptoms such as coughing and dizziness. Higher concentrations may depress the central nervous system .
  • Dermal Exposure : Skin contact can cause irritation, resulting in redness and burning sensations .

The LD50 values for DIBK indicate moderate toxicity:

  • Oral LD50 (Rat) : 5750 mg/kg
  • Dermal LD50 (Rabbit) : 16000 mg/kg .

Case Studies

  • Industrial Applications :
    • DIBK is utilized as a solvent in coatings and inks due to its low evaporation rate and ability to dissolve various resins. Its effectiveness in enhancing flow properties makes it valuable in industrial formulations .
  • Pharmaceutical Research :
    • In drug formulation studies, DIBK's role as a solvent has been critical in improving the solubility of active pharmaceutical ingredients (APIs), thereby enhancing bioavailability .

Comparative Analysis with Other Ketones

PropertyDiisobutyl KetoneAcetoneMethyl Ethyl Ketone
Boiling Point (°C)1695679
Density (g/cm³)0.810.790.805
LD50 Oral (mg/kg)575058005000
Solubility in WaterLowHighModerate

Q & A

Basic: What methods are recommended for synthesizing and characterizing Diisobutyl Ketone-13C4 in isotopic labeling studies?

Answer:
Synthesis typically involves isotopic carbon (13C) incorporation during ketone formation, using precursors like 13C-labeled isobutyl halides or Grignard reagents. Characterization requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic enrichment and structural integrity. For example, 13C NMR can identify isotopic substitution patterns, while high-resolution MS quantifies isotopic purity (>98% is standard). Ensure reaction conditions minimize isotopic dilution, and validate synthetic pathways with unlabeled analogs for benchmarking .

Basic: How can researchers ensure isotopic purity and stability during storage of this compound?

Answer:
Isotopic purity is validated using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC)-MS to detect isotopic impurities. Stability during storage requires inert, airtight containers (e.g., amber glass vials with PTFE-lined caps) and storage at −20°C in dark, dry environments to prevent photodegradation or hydrolysis. Regular re-testing intervals (e.g., every 6 months) are recommended to monitor purity degradation, as per guidelines for isotopic standards .

Advanced: How can researchers determine physicochemical properties of this compound when experimental data are unavailable?

Answer:
Use computational models like the U.S. EPA’s EPI Suite™ to predict properties (e.g., logP, vapor pressure) based on molecular structure. For analogs with limited data, apply read-across methodologies from structurally similar compounds (e.g., dimethyl ketones) after adjusting for molar mass and functional group differences. Experimental validation via differential scanning calorimetry (DSC) or gas saturation methods can resolve discrepancies between predicted and observed values .

Advanced: What strategies address data scarcity in toxicological profiling of this compound?

Answer:
Adopt read-across frameworks endorsed by the EU-LCI Working Group. For instance, derive toxicity thresholds by extrapolating data from non-isotopic analogs (e.g., diisobutyl succinate or glutarate) after adjusting for bioavailability and metabolic pathways. Prioritize in vitro assays (e.g., Ames test for mutagenicity) to generate baseline data, supplemented by quantitative structure-activity relationship (QSAR) modeling to estimate hazard endpoints .

Advanced: What challenges arise in developing analytical methods for this compound, and how can they be mitigated?

Answer:
Key challenges include isotopic interference in chromatographic separation and MS detection. Optimize GC or LC methods using columns with high polarity (e.g., DB-WAX for GC) to resolve 13C-labeled peaks from unlabeled contaminants. For MS, employ selected ion monitoring (SIM) to target specific mass shifts (e.g., +4 Da for 13C4). Validate methods with spiked matrices to assess recovery rates and limit of quantification (LOQ) .

Advanced: How should researchers resolve contradictions between experimental data and computational predictions for this compound?

Answer:
Conduct sensitivity analyses to identify variables (e.g., solvent effects, temperature) causing discrepancies. Cross-validate predictions with orthogonal experimental techniques; for example, compare EPI Suite™-predicted logP with shake-flask method results. Apply statistical tools (e.g., Bland-Altman plots) to quantify systematic biases and refine models iteratively .

Regulatory: What are the challenges in classifying this compound under frameworks like CLP or REACH?

Answer:
Classification is hindered by the lack of harmonized toxicity data and reliance on read-across from non-isotopic analogs. Advocate for tiered testing under REACH, starting with acute toxicity assays (OECD Test Guideline 423) and persistence/bioaccumulation studies. Engage with regulatory consortia to establish 13C-specific guidelines, as isotopic forms may exhibit distinct environmental behaviors .

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